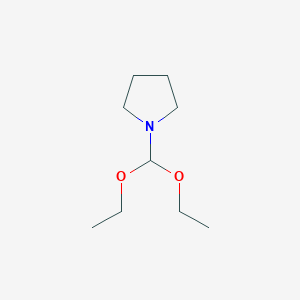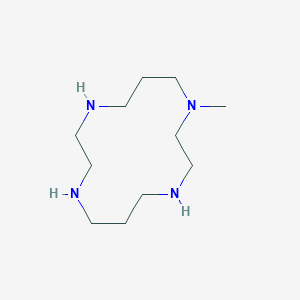
1-Methyl-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The presence of these nitrogen atoms allows the compound to act as a chelating agent, binding strongly to metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .
Aplicaciones Científicas De Investigación
1-Methyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a metal ion carrier.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber .
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the methyl groups, making it less hydrophobic.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
Cyclen: Another azamacrocycle with four nitrogen atoms but a different ring size
Uniqueness
1-Methyl-1,4,8,11-tetraazacyclotetradecane is unique due to its methyl groups, which enhance its hydrophobicity and influence its binding properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and coordination chemistry .
Propiedades
Número CAS |
53118-99-3 |
|---|---|
Fórmula molecular |
C11H26N4 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
1-methyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C11H26N4/c1-15-10-3-6-13-8-7-12-4-2-5-14-9-11-15/h12-14H,2-11H2,1H3 |
Clave InChI |
GWXSMIOWBINEFF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCNCCNCCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
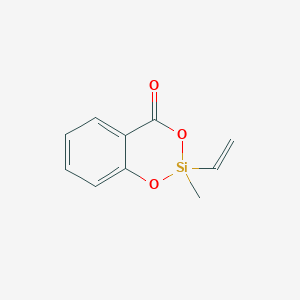

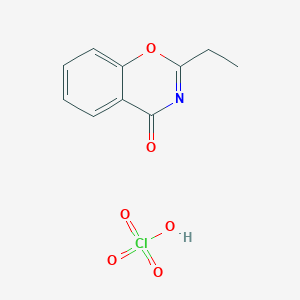
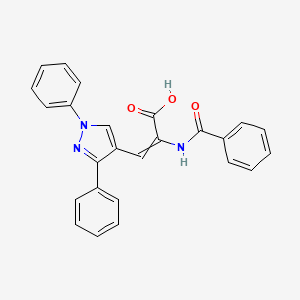
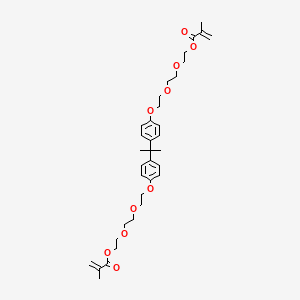
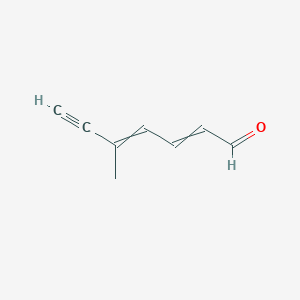
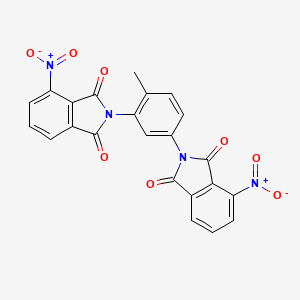
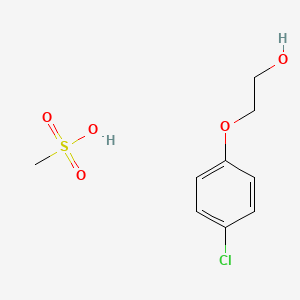

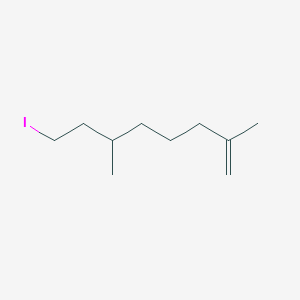
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
